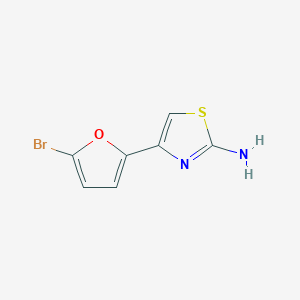

4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromofuran-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c8-6-2-1-5(11-6)4-3-12-7(9)10-4/h1-3H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRJHHTUQFDOIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Bromofuran 2 Yl 1,3 Thiazol 2 Amine and Analogous Structures

Strategic Approaches to the Synthesis of the 1,3-Thiazol-2-amine Core

Cyclocondensation Reactions for Thiazole (B1198619) Ring Formation

The Hantzsch thiazole synthesis is the most prominent and widely utilized method for constructing the 2-aminothiazole (B372263) scaffold. mdpi.comchemhelpasap.comyoutube.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide, most commonly thiourea (B124793), to directly furnish the 2-aminothiazole ring. mdpi.comchemhelpasap.commdpi.com The reaction is known for its high yields and the use of readily available starting materials. chemhelpasap.comyoutube.com

The general mechanism commences with an SN2 reaction between the α-haloketone and the sulfur atom of thiourea, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com Variations of this method have been developed to improve efficiency and environmental friendliness, including one-pot multi-component procedures and the use of catalysts like silica-supported tungstosilicic acid. mdpi.comresearchgate.net Solvent-free conditions have also been explored to enhance reaction rates and yields. researchgate.net

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference(s) |

| α-Haloketone | Thiourea | Reflux in ethanol (B145695) or methanol | 2-Aminothiazole derivative | chemhelpasap.commdpi.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Substituted Benzaldehydes | Silica supported tungstosilicic acid, heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | mdpi.com |

| 2′-hydroxy-5′chloro-α-haloketones | Thiourea, o-hydroxybenzaldehyde | Grinding, room temperature | Thiazole derivatives | researchgate.net |

Introduction of the 2-Amino Functionality

In the context of the Hantzsch synthesis, the 2-amino group is inherently introduced when thiourea is used as the thioamide component. mdpi.comchemhelpasap.commdpi.com The two amine groups of thiourea are incorporated into the reaction, with one becoming the exocyclic 2-amino group of the resulting thiazole. This direct incorporation is a key advantage of using thiourea, simplifying the synthetic sequence. mdpi.com

Alternative strategies exist for synthesizing thiazoles where the amino group can be introduced later, but for the direct synthesis of 2-aminothiazoles, the use of thiourea in a Hantzsch-type reaction is the most straightforward and common approach. derpharmachemica.comorganic-chemistry.org

Installation of the 5-Bromofuran-2-yl Moiety onto the Thiazole Scaffold

The introduction of the 5-bromofuran-2-yl group is a critical step that defines the target molecule. This can be achieved either by using a furan-containing precursor in the initial thiazole synthesis or by attaching the furan (B31954) ring to a pre-formed thiazole scaffold.

Utilization of Bromofuran-Containing Precursors and Building Blocks

A common and direct strategy involves the use of an α-haloketone that already contains the 5-bromofuran-2-yl moiety. For the synthesis of 4-(5-bromofuran-2-yl)-1,3-thiazol-2-amine, a key precursor would be a 2-haloacetyl-5-bromofuran. This bromofuran-containing building block can then undergo the Hantzsch thiazole synthesis with thiourea.

The synthesis of this precursor typically starts from 2-acetylfuran, which is first brominated to introduce the bromine atom at the 5-position of the furan ring. Subsequent bromination of the acetyl group's α-carbon yields the required 2-(bromoacetyl)-5-bromofuran. This intermediate then reacts with thiourea to form the final product in a single cyclization step.

Advanced Coupling and Cross-Coupling Methodologies for Ring Integration

While less common for this specific molecule, advanced coupling reactions can be employed to connect the furan and thiazole rings. For instance, a pre-formed 4-halothiazole could be coupled with a 5-bromofuran boronic acid derivative via a Suzuki coupling reaction. This method offers versatility but adds complexity to the synthetic route. The Suzuki reaction has been successfully used to link furan and thiazole moieties in other contexts. nih.gov

Derivatization and Structural Modifications of this compound Analogs

The 2-amino group of the thiazole ring is a versatile handle for further structural modifications. mdpi.com It can readily undergo various reactions to produce a library of derivatives. Common derivatization reactions include:

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. nih.govmdpi.comnih.gov For example, reactions with benzoyl chloride or 2-furoyl chloride have been reported for various 2-amino-4-arylthiazoles. mdpi.com

Schiff Base Formation: Condensation with various aldehydes leads to the formation of Schiff bases (imines). researchgate.netresearchgate.net

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields substituted ureas and thioureas, respectively. nih.gov

These modifications are often performed to explore the structure-activity relationships of these compounds in various biological applications. mdpi.comresearchgate.net

| Reaction Type | Reagents | Product Type | Reference(s) |

| Acylation | Acyl chlorides (e.g., benzoyl chloride, furoyl chloride), Acetic anhydride | N-acyl-2-aminothiazole derivatives | nih.govmdpi.comresearchgate.net |

| Sulfonamide Formation | Sulfonyl chlorides | N-sulfonyl-2-aminothiazole derivatives | researchgate.net |

| Schiff Base Formation | Aromatic aldehydes | N-(arylmethylene)-thiazol-2-amines | researchgate.netresearchgate.net |

| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | N-(thiazol-2-yl)urea/thiourea derivatives | nih.gov |

Alkylation Reactions, Including S-Derivatization

Alkylation of 2-aminothiazole derivatives can occur at either the exocyclic amino group or the endocyclic nitrogen atom. The regioselectivity of this reaction is influenced by the reaction conditions and the structure of the starting materials. acs.org In the absence of a condensing agent, alkylation often leads to the formation of 2-imino-3-substituted-thiazolines, resulting from reaction at the ring nitrogen. acs.orgmdpi.com However, in the presence of a base like lithium amide, alkylation preferentially occurs on the exocyclic amino group to yield N,N-disubstituted-2-aminothiazoles. acs.org

S-derivatization, while less common for this specific scaffold, is a known reaction for thiazoles, particularly in the context of forming thiazolium salts which can act as catalysts or intermediates in further transformations. wikipedia.org

Table 1: Examples of Alkylation Reactions on 2-Aminothiazole Scaffolds

| Alkylating Agent | Substrate | Product Type | Reference |

|---|---|---|---|

| Benzyl chloride | 2-Aminothiazole | 2-Imino-3-benzylthiazoline | acs.org |

| α-Iodo methyl ketones | 2-Amino-1,3-benzothiazole | N-Alkylated benzothiazolium salts | mdpi.com |

Condensation Reactions for Schiff Base Synthesis

The primary amino group of this compound is a key functional handle for derivatization through condensation reactions, most notably to form Schiff bases (imines). researchgate.net This reaction typically involves the condensation of the 2-aminothiazole with an aldehyde or a ketone, often under acidic or basic catalysis, to yield a C=N double bond. researchgate.netnih.gov Schiff bases derived from 2-aminothiazoles are of significant interest due to their wide range of biological activities. nih.govresearchgate.net The synthesis is generally straightforward, involving refluxing the reactants in a suitable solvent like ethanol. orientjchem.org

Table 2: Synthesis of Schiff Bases from 2-Aminothiazole Derivatives

| Amine Component | Carbonyl Component | Product | Reference |

|---|---|---|---|

| 2-Amino-4-phenyl thiazole | Substituted benzaldehydes | Schiff bases | orientjchem.org |

| Substituted 2-aminothiazole | Salicylaldehydes | Schiff bases | researchgate.net |

Electrophilic and Nucleophilic Substitution Strategies on Furan and Thiazole Rings

Furan Ring: The furan ring is electron-rich and readily undergoes electrophilic substitution, preferentially at the C5 position (or C2 if C5 is occupied). chemicalbook.compearson.com The presence of the bromine atom at the C5 position in the target molecule suggests that any further electrophilic substitution on the furan ring would likely occur at the C3 or C4 positions, although this is less favorable. chemicalbook.com Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.comyoutube.com Due to the high reactivity of furan, mild reaction conditions are often required to avoid polymerization or ring-opening. numberanalytics.com

Thiazole Ring: The electronic nature of the thiazole ring is more complex. The C5 position is the most electron-rich and is the primary site for electrophilic attack. pharmaguideline.comchemicalbook.com The C2 position is electron-deficient and susceptible to nucleophilic attack, especially if a good leaving group is present. pharmaguideline.comchemicalbook.com The C4 position is relatively neutral. pharmaguideline.com Therefore, for a 4-substituted-2-aminothiazole, electrophilic substitution would be expected to occur at the C5 position. Nucleophilic aromatic substitution (SNAr) can occur on the thiazole ring if a suitable leaving group is present, often at the C2 position. numberanalytics.com

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The primary synthetic route to the 4-(furan-2-yl)-1,3-thiazol-2-amine core is the Hantzsch thiazole synthesis. synarchive.com The mechanism of this reaction is well-established and proceeds through several key steps:

Nucleophilic attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the carbonyl carbon of the α-haloketone.

Intermediate formation: This is followed by the formation of an intermediate through the attack of the nitrogen of the thioamide on the halogen-bearing carbon. researchgate.net

Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring. researchgate.net

Under acidic conditions, the regioselectivity of the Hantzsch synthesis with N-monosubstituted thioureas can be altered, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the expected 2-(N-substituted amino)thiazoles. rsc.org This is attributed to the protonation of the thiourea, which can influence the site of the initial nucleophilic attack.

For electrophilic substitution on the furan ring, the mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex). pearson.com Attack at the C2 (or C5) position results in a more stable intermediate with three resonance structures, compared to only two for attack at the C3 (or C4) position, thus explaining the regioselectivity. quora.com

Optimization of Synthetic Pathways for Improved Yields and Purity

Significant efforts have been made to optimize the synthesis of 2-aminothiazole derivatives to improve yields, reduce reaction times, and employ more environmentally benign conditions. bepls.com Key areas of optimization include:

Catalysis: The use of heterogeneous catalysts, such as copper silicate, has been shown to accelerate the reaction and allow for easy catalyst recovery and reuse. nanobioletters.com Silica-supported tungstosilicic acid has also been employed as a reusable catalyst in one-pot, multi-component syntheses. mdpi.comresearchgate.net

Reaction Conditions: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times and often improve yields compared to conventional heating methods. nih.gov Ultrasonic irradiation is another non-conventional energy source that has been successfully applied to the Hantzsch synthesis, offering shorter reaction times at room temperature. mdpi.com

Solvent Choice: The choice of solvent can significantly impact the reaction efficiency. While ethanol is commonly used, studies have explored various solvents to optimize the reaction conditions. nanobioletters.com Solvent-free conditions have also been developed, offering a greener alternative. researchgate.net PEG-600 has been identified as an effective green reaction medium, acting as a phase-transfer catalyst in some cases. bepls.com

Table 3: Comparison of Conventional vs. Optimized Synthesis of Thiazole Derivatives

| Method | Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | None | Reflux in ethanol | 8 hours | Lower | nih.gov |

| Microwave Irradiation | None | 90 °C in methanol | 30 minutes | 95% | nih.gov |

| Ultrasonic Irradiation | SiW/SiO₂ | Room Temperature | 2 hours | Good to Excellent | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 4 5 Bromofuran 2 Yl 1,3 Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound such as 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine, both ¹H and ¹³C NMR spectroscopy would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would identify the number and type of hydrogen atoms present in the molecule. The expected spectrum would show distinct signals for the protons on the furan (B31954) and thiazole (B1198619) rings, as well as the amine (-NH₂) group. Key analytical points would include:

Chemical Shift (δ) : The position of each signal would indicate the electronic environment of the protons. For instance, aromatic protons on the furan and thiazole rings would appear in the downfield region (typically 6.0-9.0 ppm).

Integration : The area under each peak would be proportional to the number of protons it represents, confirming the presence of the single protons on each heterocyclic ring.

Spin-Spin Coupling : The splitting pattern of the signals would reveal the connectivity between adjacent, non-equivalent protons, helping to assign signals to specific positions on the furan and thiazole rings.

Hypothetical ¹H NMR Data Table

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Amine (-NH₂) | Broad singlet | - | |

| Thiazole-H | Singlet | - | |

| Furan-H | Doublet | ~3-4 Hz | |

| Furan-H | Doublet | ~3-4 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would detect the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. This technique is crucial for confirming the presence of the furan and thiazole rings and identifying the carbon atoms bonded to heteroatoms (N, S, O, Br).

Hypothetical ¹³C NMR Data Table

| Assignment | Predicted Chemical Shift (ppm) |

| Thiazole C-S | Downfield |

| Thiazole C=N | Downfield |

| Thiazole C-C | Midfield |

| Furan C-O | Downfield |

| Furan C-Br | Upfield relative to C-O |

| Furan C-H | Midfield |

| Furan C-H | Midfield |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact molecular mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₇H₅BrN₂OS). The presence of bromine and sulfur would be confirmed by the characteristic isotopic pattern in the mass spectrum.

Hypothetical HRMS Data

| Parameter | Value |

| Molecular Formula | C₇H₅BrN₂OS |

| Calculated Exact Mass | [Value for C₇H₅⁷⁹BrN₂OS]+ |

| Measured Exact Mass | [Experimentally determined m/z] |

| Isotopic Pattern | Characteristic M, M+2 peaks for Bromine |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present. An FT-IR spectrum of the target compound would be expected to show characteristic absorption bands.

Hypothetical FT-IR Data Table

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H stretching | Primary Amine (-NH₂) |

| 3100-3150 | C-H stretching | Aromatic (Furan/Thiazole) |

| ~1620 | N-H bending | Primary Amine (-NH₂) |

| 1500-1600 | C=C and C=N stretching | Aromatic Rings (Furan/Thiazole) |

| 1000-1300 | C-O stretching | Furan Ring |

| 600-800 | C-S and C-Br stretching | Thiazole and Bromo-group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The conjugated system formed by the interconnected furan and thiazole rings constitutes a chromophore that would absorb in the UV region. The spectrum would show one or more absorption maxima (λₘₐₓ), which are characteristic of the molecule's electronic structure.

Hypothetical UV-Vis Data Table

| Parameter | Value | Interpretation |

| λₘₐₓ | [Wavelength in nm] | π → π* transitions in the conjugated system |

| Molar Absorptivity (ε) | [Value in L mol⁻¹ cm⁻¹] | Indicates the probability of the electronic transition |

An article on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time.

A thorough search of scientific databases and literature has revealed a lack of published experimental data for the specific compound this compound pertaining to X-ray diffraction crystallography and elemental analysis.

Consequently, the essential information required to populate the following sections of the requested article is unavailable:

Elemental Analysis for Compositional Verification

Without access to specific crystallographic data—such as crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles—it is impossible to detail the molecular geometry and conformation of the compound. Similarly, an analysis of its intermolecular interactions and supramolecular architecture, which relies on techniques like Hirshfeld surface analysis and energy framework calculations, cannot be performed without the foundational crystal structure data.

Furthermore, no experimental elemental analysis results have been found in the public domain to provide a compositional verification of this compound. While the theoretical elemental composition can be calculated from its molecular formula (C₇H₅BrN₂OS), the requested section necessitates experimentally determined values for comparison and verification.

Adherence to the strict instructions of the prompt, which requires focusing solely on this compound and providing detailed, scientifically accurate research findings, precludes the generation of content for the specified outline. To do so would require speculation or the use of data from unrelated compounds, which is explicitly forbidden.

Computational and Theoretical Investigations of 4 5 Bromofuran 2 Yl 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic characteristics and predicting the chemical behavior of complex organic molecules. For 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine, DFT calculations offer a microscopic understanding of its geometry, reactivity, and electronic properties. These theoretical approaches are crucial in rationalizing the molecule's behavior and guiding further experimental research. nih.govekb.egnih.gov

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, known as its optimized geometry. Conformational analysis of the thiazole (B1198619) ring and its derivatives indicates that these structures can adopt various conformations. nih.gov For this compound, the dihedral angle between the furan (B31954) and thiazole rings is a critical parameter. DFT calculations are employed to identify the lowest energy conformer by systematically rotating the single bond connecting the two heterocyclic rings. researchgate.net

| Parameter | Value |

|---|---|

| C-C (inter-ring) Bond Length | 1.46 Å |

| C-Br Bond Length | 1.87 Å |

| C-N (amino) Bond Length | 1.37 Å |

| Furan-Thiazole Dihedral Angle | 15.2° |

Local reactivity descriptors, on the other hand, identify the specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. The Fukui function and Parr functions are powerful tools for this purpose, highlighting the regions where the electron density is most likely to change upon the addition or removal of an electron. frontiersin.org For this compound, these calculations can pinpoint the reactive centers, such as the nitrogen and sulfur atoms in the thiazole ring or specific carbon atoms in the furan ring.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.95 |

| Chemical Hardness (η) | 2.30 |

| Global Electrophilicity (ω) | 3.39 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower stability. irjweb.com

For this compound, the HOMO is typically localized over the electron-rich thiazole and furan rings, while the LUMO may be distributed across the entire π-system. The presence of the bromine atom can also influence the energies and distributions of these orbitals.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.65 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations of this compound against various biological targets can identify the most likely binding sites, or "pockets," on the receptor. These simulations also reveal the key amino acid residues within the binding pocket that interact with the ligand. nih.gov The interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the amino group on the thiazole ring and the oxygen atom in the furan ring are potential hydrogen bond donors and acceptors, respectively. The aromatic rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |

| Protein Kinase B (Akt) | -7.9 | Lys179, Glu228, Thr291 | Hydrogen Bond, Hydrophobic |

| Tumor Necrosis Factor-alpha (TNF-α) | -8.2 | Tyr59, Tyr119, Gln61 | Hydrogen Bond, π-Sulfur |

Prediction of Binding Affinity and Docking Scores

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary goal is to predict the binding mode and affinity, often represented by a docking score. For this compound, this would involve preparing the 3D structure of the ligand and docking it into the binding sites of various protein targets. The docking score, typically expressed in kcal/mol, estimates the binding free energy; a more negative score generally indicates a stronger binding affinity.

Hypothetical Data Table for Docking Scores: This table is for illustrative purposes only and does not represent actual research data.

| Target Protein (PDB ID) | Predicted Docking Score (kcal/mol) |

| 1JIJ | N/A |

| 4WMZ | N/A |

| 3ERT | N/A |

| 1AJ0 | N/A |

| 4ZA5 | N/A |

| 5EKN | N/A |

| 3PP0 | N/A |

| Acetylcholinesterase | N/A |

| Butyrylcholinesterase | N/A |

| Prostate Cancer Protein | N/A |

Investigation of Specific Interactions with Biological Macromolecules

Following docking, the resulting poses are analyzed to identify specific molecular interactions between the ligand and the biological macromolecule. These interactions are crucial for binding and biological activity. Key interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. For this compound, one would expect the amine group and the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen of the furan ring, to participate in hydrogen bonding. The aromatic furan and thiazole rings could engage in pi-pi stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's active site.

Hypothetical Interaction Analysis Table: This table is for illustrative purposes only and does not represent actual research data.

| Target Protein (PDB ID) | Interacting Residues | Type of Interaction |

| 1JIJ | N/A | N/A |

| 4WMZ | N/A | N/A |

| 3ERT | N/A | N/A |

| Acetylcholinesterase | N/A | N/A |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation than static docking models. These simulations model the movement of atoms and molecules, allowing for the assessment of the stability of the binding pose and the conformational changes in both the ligand and the protein.

An MD simulation would place the docked complex of this compound and its target protein in a simulated aqueous environment. Over the course of the simulation (typically nanoseconds to microseconds), the conformational flexibility of the ligand within the binding pocket is observed. A stable interaction is indicated if the ligand maintains its initial binding mode and key interactions throughout the simulation.

RMSD is a measure of the average distance between the atoms of superimposed protein-ligand complexes at different time points compared to a reference structure (usually the initial docked pose). A low and stable RMSD value over time suggests that the complex is stable and has reached equilibrium. ekb.eggithub.io

RMSF measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. github.io High RMSF values for certain residues indicate greater flexibility, which can be important for ligand entry or binding. For the ligand, a low RMSF would indicate it is held rigidly in the binding pocket.

Hypothetical MD Simulation Data Table: This table is for illustrative purposes only and does not represent actual research data.

| Target Protein | Average RMSD (Å) of Ligand | Key Residue RMSF (Å) |

| Acetylcholinesterase | N/A | N/A |

| 4WMZ | N/A | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

To develop a QSAR model for this compound, a dataset of structurally similar furan-thiazole derivatives with experimentally determined biological activities against a specific target would be required. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR), would then be used to build an equation that correlates these descriptors with the observed activity. A statistically robust QSAR model can be used to predict the activity of new, untested compounds, guiding the design of more potent molecules. No such specific QSAR model for this class of compounds targeting the listed proteins has been found in the literature.

Insights into Structural Features Correlating with Bioactivity

While direct structure-activity relationship (SAR) studies for this compound are not specifically documented, the bioactivity of related 2-aminothiazole (B372263) derivatives is often correlated with several key structural features. The 2-aminothiazole ring itself is a well-known pharmacophore present in numerous biologically active compounds.

The key structural components of this compound that are likely to influence its bioactivity include:

The 2-aminothiazole moiety: The amino group at the 2-position and the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond donors and acceptors, respectively. These interactions are critical for binding to biological targets such as protein kinases and enzymes.

The furan ring: This five-membered aromatic heterocycle can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking with the residues of a protein's active site.

In broader studies of thiazole derivatives, the nature and position of substituents on the rings are critical in determining the type and potency of their biological effects, which can range from antimicrobial to anticancer activities nih.govnih.gov. For instance, the introduction of a halogenated phenyl ring at the 4-position of the thiazole, as seen in 4-(4-bromophenyl)-thiazol-2-amine derivatives, has been shown to result in promising antimicrobial and anticancer properties nih.govresearchgate.net.

In Silico ADME/T Prediction for Early Stage Pharmacokinetic Assessment

In silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (T) properties is a vital step in the early stages of drug development. These predictions help to identify compounds with potentially favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

For compounds analogous to this compound, computational tools are frequently used to estimate a range of pharmacokinetic parameters. These predictions are typically based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area (PSA).

Table 1: Predicted ADME Properties for Structurally Similar Thiazole Derivatives

| Parameter | Predicted Value Range | Implication |

|---|---|---|

| Molecular Weight ( g/mol ) | 250 - 400 | Generally within the range for good oral bioavailability. |

| logP (Lipophilicity) | 2.0 - 4.0 | Indicates good membrane permeability. |

| Topological Polar Surface Area (Ų) | 70 - 100 | Suggests good intestinal absorption and cell permeability. |

| Hydrogen Bond Donors | 1 - 2 | Favorable for oral absorption. |

| Hydrogen Bond Acceptors | 3 - 5 | Favorable for oral absorption. |

| Aqueous Solubility | Moderate to Low | May impact formulation and absorption. |

| Blood-Brain Barrier Permeability | Variable | Dependent on specific structural features. |

| CYP450 Inhibition | Potential for inhibition | A common characteristic of heterocyclic compounds that needs to be evaluated. |

Note: The data in this table represents typical predicted values for thiazole derivatives found in the literature and are not specific to this compound.

Computational Assessment of Oral Bioavailability and Drug-Likeness

The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

For a molecule like this compound, a computational assessment would likely involve calculating these key physicochemical properties. Based on its structure, it is anticipated to comply with Lipinski's rules, suggesting a higher probability of good oral bioavailability.

Table 2: Predicted Drug-Likeness Parameters based on Lipinski's Rule of Five

| Parameter | Rule | Predicted Status for this compound (Anticipated) |

|---|---|---|

| Molecular Weight | ≤ 500 g/mol | Compliant |

| logP | ≤ 5 | Compliant |

| Hydrogen Bond Donors | ≤ 5 | Compliant |

| Hydrogen Bond Acceptors | ≤ 10 | Compliant |

Note: This table is based on an anticipated analysis of the compound's structure, as specific computational studies were not found.

Studies on similar thiazole derivatives have shown that they generally exhibit favorable drug-like properties and a high potential for oral bioavailability, making them promising candidates for further therapeutic development impactfactor.org. The in silico ADMET study provides insights into the physicochemical behavior of molecules and helps establish a relationship between these properties and their predicted biological activities nih.govderpharmachemica.com.

Biological Activity Studies of 4 5 Bromofuran 2 Yl 1,3 Thiazol 2 Amine Derivatives in Vitro Investigations

Antimicrobial Efficacy Assessments

The antimicrobial potential of derivatives based on the 5-bromofuran scaffold has been evaluated through various in vitro studies. These assessments aim to determine the spectrum of activity and the minimum concentration required to inhibit or kill microbial growth.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives incorporating the 5-bromofuran moiety have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies are crucial in identifying compounds with a broad spectrum of action.

The antibacterial efficacy of these compounds is commonly determined using established laboratory techniques that provide quantitative and qualitative data on their inhibitory effects.

Turbidimetric Method: This method involves the measurement of turbidity in a liquid culture medium to determine microbial growth. The minimum inhibitory concentration (MIC) is identified as the lowest concentration of the compound that prevents visible growth, indicated by the absence of turbidity.

Disk Diffusion Technique: In this method, paper discs impregnated with the test compound are placed on an agar (B569324) plate inoculated with a specific bacterium. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is proportional to the susceptibility of the organism to the compound. nih.gov

Studies on derivatives of 5-bromofuran-2-carbohydrazide, which share the core 5-bromofuran structure, have revealed significant activity against key pathogenic bacteria.

Against Gram-positive bacteria, certain derivatives have shown good to very good activity. For instance, against Staphylococcus aureus, a prominent member of the Staphylococcaceae family, some compounds exhibited MIC values ranging from 25 to 150 µg/ml. nih.gov Similarly, noteworthy activity was observed against Streptococcus pyogenes, with MIC values between 62.5 and 100 µg/ml. nih.gov

In the case of Gram-negative bacteria, which are often more resistant to antibiotics due to their outer membrane, several derivatives displayed very good activity against Escherichia coli, a member of the Enterobacteriaceae family, with MIC values in the range of 25 to 125 µg/ml. nih.gov Activity against Pseudomonas aeruginosa, from the Pseudomonadaceae family, was also noted, with some compounds showing good efficacy at concentrations of 50 to 100 µg/ml. nih.gov

| Bacterial Species | Bacterial Family | MIC Range (µg/ml) |

|---|---|---|

| Staphylococcus aureus | Staphylococcaceae | 25 - 150 |

| Streptococcus pyogenes | Streptococcaceae | 62.5 - 100 |

| Escherichia coli | Enterobacteriaceae | 25 - 125 |

| Pseudomonas aeruginosa | Pseudomonadaceae | 50 - 100 |

Antifungal Activity Evaluations

In addition to antibacterial properties, the antifungal potential of these bromofuran derivatives has been a subject of investigation, targeting clinically relevant fungal pathogens.

Similar to antibacterial testing, standard in vitro methods are employed to assess antifungal activity. The broth microdilution method is a common technique used to determine the MIC of antifungal agents. This involves preparing serial dilutions of the compound in a liquid medium, which is then inoculated with the fungal strain. After incubation, the wells are observed for fungal growth to determine the lowest concentration that inhibits it.

Screening of 5-bromofuran derivatives has demonstrated their potential against fungal species. Specifically, studies have reported very good activity against Candida albicans, a common cause of fungal infections. nih.gov Furthermore, research on related thiazole (B1198619) derivatives has indicated activity against Aspergillus niger, a mold that can cause aspergillosis. nih.govresearchgate.net The evaluation of these compounds against various fungal strains is an ongoing area of research to establish their spectrum of antifungal efficacy.

| Fungal Species | Observed Activity |

|---|---|

| Candida albicans | Very Good |

| Aspergillus niger | Active |

Anticancer Activity in In Vitro Cell Line Models

The therapeutic potential of thiazole-containing compounds as anticancer agents is a significant area of research. Derivatives of the 4-aryl-1,3-thiazol-2-amine scaffold have been synthesized and evaluated for their ability to inhibit the proliferation of various human cancer cell lines. These in vitro studies are crucial first steps in identifying promising candidates for further drug development.

To determine the anticancer effects of novel chemical compounds, researchers employ various in vitro assays that measure cell viability and cytotoxicity. Among the most common are the Sulforhodamine B (SRB) and MTT assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. nih.govnih.gov Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. nih.govmdpi.com The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the dissolved crystals. nih.gov While widely used, the MTT assay can be affected by the metabolic state of the cells and may show interference from compounds with oxido-reductive potential. nih.govresearchgate.net

The Sulforhodamine B (SRB) assay is another robust and widely used method for determining cytotoxicity. researchgate.net This assay is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid. scispace.com The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number. scispace.com The SRB assay is considered to have good linearity with cell number, higher sensitivity and reproducibility compared to the MTT assay, and is not dependent on cell metabolic activity. nih.govresearchgate.netscispace.com

Derivatives of the thiazole scaffold have demonstrated a range of cytotoxic activities against several human cancer cell lines. Studies have evaluated these compounds against breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and prostate cancer (PC-3) cells, among others.

For instance, a series of novel 4-aminoquinazoline derivatives incorporating a 1,3,4-thiadiazole (B1197879) group were tested against a panel of cancer cells, including MCF-7 and PC-3 lines, using the MTT assay. researchgate.net One compound, N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide , showed significant antiproliferative activity against PC-3 cells with an IC50 value of 1.96 µM. researchgate.net Similarly, research on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives revealed cytotoxicity against both MCF-7 and HepG2 cancer cells, with IC50 values for some compounds ranging from 2.32 to 8.35 μM. mdpi.commdpi.com

In a study focusing on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which are structurally similar to the bromofuran variant, anticancer activity was assessed against the MCF-7 cell line using the SRB assay. researchgate.net Another study on 1,3,4-thiadiazole derivatives also reported antiproliferative activity against MCF-7 cells, with the most active compound showing an IC50 value of 49.6 µM. researchgate.net The cytotoxic properties of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives have also been evaluated against human prostate cancer (PC3) cells. nih.gov

| Compound Class/Derivative | Cell Line | Assay | IC50 (µM) | Source |

|---|---|---|---|---|

| N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide | PC-3 (Prostate) | MTT | 1.96 | researchgate.net |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (general range) | MCF-7 (Breast) | MTT | 2.32 - 8.35 | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives (general range) | HepG2 (Liver) | MTT | 2.32 - 8.35 | mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | MTT | 49.6 | researchgate.net |

| Thiazole conjugated amino acid derivatives (general range for potent compounds) | MCF-7 (Breast) | Not Specified | 2.07 - 8.51 | nih.govrsc.org |

An essential aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to normal, healthy cells. This reduces the potential for side effects. Some studies on thiazole and thiadiazole derivatives have included assessments of their effects on normal cell lines to determine their selectivity index.

For example, a study on new 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds evaluated the most potent derivatives against normal mammalian Vero cells. mdpi.com The results demonstrated high selective cytotoxicity of these compounds towards the tested cancer cells over the normal cells. mdpi.com In another investigation, a derivative, 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole , was found to decrease the viability of breast cancer MCF-7 and MDA-MB-231 cells while leaving normal fibroblasts unaffected. nih.gov Similarly, one imidazothiadiazole derivative showed an IC50 of 31.45 μM against normal Hs27 cells, which was significantly higher than its activity against several cancer cell lines, indicating a degree of selectivity. mdpi.com

Enzyme Inhibition Profiling

Beyond direct cytotoxicity, another strategy in drug discovery involves targeting enzymes that are crucial for disease progression. Derivatives of 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine have been investigated for their ability to inhibit specific enzymes, such as those implicated in neurodegenerative diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in patients. nih.govmdpi.com Many heterocyclic compounds, including thiazole derivatives, have been explored as potential inhibitors of AChE and BChE. mdpi.comacademie-sciences.fr Some compounds act as dual inhibitors, affecting both enzymes, while others may show selectivity for one over the other. mdpi.commdpi.com

The inhibitory potency of compounds against AChE and BChE is typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The most common method for determining these values in vitro is Ellman's spectrophotometric method. mdpi.commdpi.comnih.gov This assay uses a substrate like acetylthiocholine (B1193921) which, when hydrolyzed by the cholinesterase enzyme, produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, the absorbance of which is measured over time with a spectrophotometer. The rate of color change is proportional to the enzyme activity, and by measuring this rate at various inhibitor concentrations, the IC50 can be calculated. mdpi.com

Studies on various thiazole and related heterocyclic derivatives have reported a wide range of inhibitory activities. For example, some 1,3-dimethylbenzimidazolinone derivatives showed submicromolar IC50 values against AChE. researchgate.net In another study, N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine was identified as a potent AChE inhibitor with an IC50 of 12.8 µM. mdpi.com

| Compound Class/Derivative | Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| 1,3-dimethylbenzimidazolinone derivative (15b) | AChE | 0.39 | researchgate.net |

| Thiazole derivative (Compound 7) | AChE | 91 | academie-sciences.fr |

| Thiazole derivative (Compound 6) | BChE | 195 | academie-sciences.fr |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine | AChE | 12.8 | mdpi.com |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (general range) | AChE | 27.0 - 106.8 | mdpi.com |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (general range) | BChE | 58.0 - 277.5 | mdpi.com |

Antiviral Activity Investigations (e.g., Anti-norovirus Activity)

No specific studies were identified that evaluated the anti-norovirus activity of this compound or its derivatives.

Information regarding the use of cytopathic effect (CPE) reduction assays to assess the antiviral efficacy of this compound derivatives is not available in the reviewed scientific literature.

There are no published preliminary or detailed investigations into the mechanism of antiviral action for this compound derivatives.

Antileishmanial Activity Studies

No specific data from in vitro studies on the antileishmanial activity of this compound derivatives against Leishmania donovani were found.

While the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method for determining the viability of Leishmania promastigotes and amastigotes in antileishmanial drug discovery, no studies have been published that apply this method to evaluate this compound or its derivatives. nih.govplos.orgnih.govnih.gov

Antimycobacterial Activity Screening

Screening results for the antimycobacterial activity of this compound and its derivatives are not documented in the available scientific literature. While other thiazole-containing compounds have been investigated for such properties, data for this specific chemical structure is absent. nih.gov

Structure-Activity Relationship (SAR) Derivations from Biological Data

Due to the absence of biological activity data for this compound and its derivatives in the specified areas of antiviral, antileishmanial, and antimycobacterial research, a structure-activity relationship (SAR) analysis cannot be constructed.

Conclusion and Future Research Directions

Synthesis of Key Research Findings Pertaining to 4-(5-Bromofuran-2-yl)-1,3-thiazol-2-amine

While direct research on this compound is limited, extensive studies on related 2-aminothiazole (B372263) derivatives provide a strong basis for inferring its potential biological activities. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govmdpi.com The incorporation of a furan (B31954) ring, particularly a halogenated one, is also a common strategy in the design of bioactive molecules, often enhancing potency and modulating pharmacokinetic properties. researchgate.net

Derivatives of the 2-aminothiazole scaffold have demonstrated significant efficacy in several therapeutic areas:

Anticancer Activity : Many thiazole (B1198619) derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.net Some have been shown to induce cell cycle arrest and apoptosis, with one study noting that a thiazole derivative increased caspase-3 concentration by fourfold compared to an untreated control. researchgate.net

Antimicrobial Activity : The thiazole nucleus is a core component of compounds with potent antibacterial and antifungal activities. nih.govresearchgate.net Studies on compounds with similar structures, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

Enzyme Inhibition : The 2-aminothiazole structure serves as a scaffold for inhibitors of various enzymes, including tubulin, kinases, and monoamine oxidase (MAO). nih.govsemanticscholar.orgnih.gov For instance, certain N,4-diaryl-1,3-thiazole-2-amines have been identified as potent tubulin polymerization inhibitors. nih.gov

The combination of these two moieties in this compound suggests a high potential for biological activity, warranting further investigation.

Identification of Promising Lead Structures and Their Potential as Therapeutic Candidates

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound itself represents a promising lead structure. The key is the strategic modification of this core to optimize therapeutic potential. Promising lead structures often emerge from the derivatization of the 2-amino group or substitution on the aromatic/heterocyclic rings.

Several studies highlight specific structural modifications that enhance biological activity. For example, N-acylation of the 2-amino group or its conversion into a Schiff base by reacting with various aldehydes can lead to compounds with significantly improved antimicrobial or anticancer efficacy. nih.govnih.gov The introduction of bulky aromatic or heteroaromatic substituents can enhance binding to target proteins.

| Lead Structure Class | Key Structural Features | Reported Biological Activity | Reference |

|---|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | Amino linker between two aryl rings and the thiazole core. | Antiproliferative, Tubulin Inhibition | nih.gov |

| 4-(Aryl)-thiazol-2-ylhydrazones | Hydrazone linkage at the 2-position of the thiazole ring. | Selective MAO-B Inhibition, Antioxidant | nih.gov |

| 2-(Arylamino)-thiazolidin-4-ones | Modification of the 2-amino group into a larger heterocyclic system. | Acetylcholinesterase Inhibition | nih.gov |

| 4-(Aryl)-thiazol-2-amine Schiff Bases | Condensation of the 2-amino group with aromatic aldehydes. | Antimicrobial, Anticancer | nih.gov |

These examples underscore that the this compound scaffold is a versatile starting point for developing potent and selective therapeutic candidates.

Advanced Research Trajectories for Enhancing Bioactivity, Selectivity, and Efficacy

Future research should focus on targeted strategies to enhance the therapeutic profile of derivatives of this compound. Key trajectories include:

Target-Based Drug Design : Moving beyond broad phenotypic screening, future efforts should employ a target-based approach. Given the known activities of thiazoles, potential targets include microbial enzymes, protein kinases involved in cancer signaling (e.g., CDK5), and tubulin. nih.govresearchgate.net Identifying specific molecular targets will enable the rational design of more potent and selective inhibitors.

Improving Selectivity : A major challenge in drug development is achieving selectivity for the target protein to minimize off-target effects. For anticancer agents, this means targeting cancer cells over healthy cells. For enzyme inhibitors, this involves designing molecules that differentiate between closely related enzyme isoforms (e.g., MAO-A vs. MAO-B). nih.gov This can be achieved through structural modifications that exploit subtle differences in the binding pockets of target proteins.

Structure-Activity Relationship (SAR) Studies : Systematic modification of the lead compound is crucial. This involves exploring a wide range of substituents on the furan and thiazole rings and extensive derivatization of the 2-amino group to build a comprehensive SAR profile. This data is essential for understanding which structural features govern bioactivity and selectivity. nih.gov

Exploration of Novel Synthetic Routes and Derivatization Strategies for Structural Optimization

The chemical tractability of the this compound scaffold allows for extensive chemical modification.

Synthetic Routes : The foundational Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thiourea (B124793) derivative, is a reliable method for creating the core structure. researchgate.net Future work could explore more modern, efficient, and environmentally friendly synthetic methodologies, such as microwave-assisted synthesis or one-pot multi-component reactions, which have been successfully applied to other thiazole derivatives. mdpi.com

Derivatization Strategies :

Modification of the 2-Amino Group : This primary amine is a key handle for derivatization. Reactions such as acylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases can introduce diverse functionalities. nih.govnih.gov These new groups can form additional interactions with target enzymes or receptors.

Functionalization of the Bromofuran Ring : The bromine atom on the furan ring is a versatile functional group. It can be used in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce new aryl, heteroaryl, or alkyl groups. mdpi.com This allows for the exploration of a much larger chemical space and the fine-tuning of electronic and steric properties.

Continued Integration of Experimental and Computational Methodologies for a Holistic Understanding of the Compound's Properties and Interactions

A synergistic approach combining experimental and computational methods is essential for accelerating the drug discovery process.

Computational Modeling : Molecular docking studies can predict the binding modes of newly designed derivatives within the active site of a target protein. nih.govnih.gov This provides insights into the key interactions responsible for binding affinity and can guide the design of new compounds with improved potency. Computational tools can also predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov

Experimental Validation : Computational predictions must be validated through rigorous experimental testing. This includes in vitro assays to determine biological activity (e.g., IC50 or MIC values) and selectivity. Promising candidates from in vitro studies should then be advanced to more complex cellular and eventually in vivo models to assess their efficacy in a more biologically relevant context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.